hCoV-IN-8n
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Overview
Description
hCoV-IN-8n is a novel inhibitor of human coronavirus 229E (hCoV 229E) replication with an EC50 value of 5.5 µM.
Scientific Research Applications
Network-Based Drug Repurposing
The study by Zhou et al. (2020) highlights the significance of network-based drug repurposing for targeting human coronaviruses (HCoVs), including SARS-CoV-2. This integrative methodology employs a systems pharmacology-based network medicine platform, which facilitates the identification of potential repurposable drugs and drug combinations by analyzing the interplay between the HCoV-host interactome and drug targets within the human protein-protein interaction network (Zhou et al., 2020).
Molecular Evolution and Host Interaction
Forni et al. (2016) and Lim et al. (2016) provide insights into the molecular evolution of HCoV genomes and their interaction with host cells. These studies contribute to understanding the pathogenesis of HCoVs and the potential development of targeted treatments by exploring how these viruses evolve through gene gains and losses, as well as modulate various cellular processes in the host (Forni et al., 2016); (Lim et al., 2016).
Antiviral Activity of Natural and Synthetic Compounds
Vougogiannopoulou et al. (2021) discuss the potential of natural products and small-molecules as antiviral agents against HCoVs. This comprehensive review evaluates various extracts and compounds for their activity against HCoVs, providing a foundation for future drug discovery efforts (Vougogiannopoulou et al., 2021).
Therapeutic Drug Discovery
The work by Song et al. (2021) addresses the ongoing efforts in therapeutic drug discovery against HCoVs. It categorizes the advances under antiviral drugs, drugs acting on the host's immune system, and plant-derived drugs, providing a comprehensive overview of current research directions and clinical trials (Song et al., 2021).
Properties
Molecular Formula |
C22H32N2O2S |
---|---|
Molecular Weight |
388.57 |
IUPAC Name |
N-(2-Methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H32N2O2S/c1-16-20(26)24(23-19(25)11-10-17-8-6-5-7-9-17)22(27-16)14-12-18(13-15-22)21(2,3)4/h5-9,16,18H,10-15H2,1-4H3,(H,23,25) |
InChI Key |
FYSBMVNQCVNSDR-UHFFFAOYSA-N |
SMILES |
O=C(NN1C(C(C)SC12CCC(C(C)(C)C)CC2)=O)CCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hCoV-IN-8n |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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